molecular formula C23H21N3O4 B2568679 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1795304-54-9

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2568679
CAS No.: 1795304-54-9
M. Wt: 403.438
InChI Key: LDXHSTQNRMQUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chemical compound featuring a chromene-2-carboxamide core structure, substituted with furan-2-ylmethyl and 5-cyclopropyl-1-methyl-1H-pyrazol-3-ylmethyl functional groups. This molecular architecture, which integrates heteroaromatic systems including furan and pyrazole rings, is of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, particularly those containing the 4-oxo-4H-chromene (chromone) scaffold and substituted pyrazoles, have been investigated in various pharmacological contexts. While specific biological data for this exact molecule may be limited, related pyrazole derivatives have been identified in patent literature as possessing antitumor properties, suggesting potential for this compound in oncological research and the study of cyclin-dependent kinases . The presence of the cyclopropyl group on the pyrazole ring may influence the compound's metabolic stability and binding affinity to biological targets. Researchers may find this compound valuable as a key intermediate or as a novel chemical entity for high-throughput screening, primarily in the development of therapies for proliferative diseases. Further investigation is required to fully elucidate its specific mechanism of action and its potential applications in other research areas such as enzymology and cellular signaling.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-25-19(15-8-9-15)11-16(24-25)13-26(14-17-5-4-10-29-17)23(28)22-12-20(27)18-6-2-3-7-21(18)30-22/h2-7,10-12,15H,8-9,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXHSTQNRMQUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrazole moiety, a furan group, and a chromene backbone, which are known for their diverse pharmacological properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

Molecular Formula C18H18N4O3\text{Molecular Formula }C_{18}H_{18}N_{4}O_{3}
Molecular Weight 366.43 g mol\text{Molecular Weight }366.43\text{ g mol}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The pyrazole ring may facilitate binding to these targets, modulating their activity and influencing cellular responses.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Studies have shown that derivatives of chromene and pyrazole can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.61 µg/mL against cancer cells, suggesting strong cytotoxic effects .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Chromenes have been linked to antibacterial and antifungal effects, making them candidates for further investigation against resistant strains of bacteria. Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The unique combination of functional groups in this compound may allow it to act as an enzyme inhibitor. For instance, compounds with similar chromene structures have been reported to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Study on Anticancer Effects

A study evaluated the anticancer effects of a series of chromene derivatives, including those with pyrazole substitutions. The results indicated that these compounds could significantly reduce the viability of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Testing

In vitro testing of related chromene compounds showed promising results against various bacterial strains, including MRSA and E. coli. The compounds were tested using the agar disc-diffusion method, revealing effective inhibition zones at concentrations as low as 1 mM .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
N-(2-chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideChromene core with chlorophenyl substitutionAntimicrobial, anticancer
2-imino-8-methoxy-N-(2-methylphenyl)-2H-chromene-3-carboxamideMethyl substitution on phenyl ringPotential anticancer activity
N-cyclopentyl-N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylCyclopentyl and pyrazole moietiesAntimicrobial properties

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Preliminary studies suggest that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide may exhibit anticancer properties. Research indicates that compounds with similar structural motifs have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action may involve the inhibition of specific enzymes related to tumor growth and proliferation .
  • Anti-inflammatory Properties :
    • The compound could potentially serve as an anti-inflammatory agent. Compounds featuring pyrazole and chromene structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
  • Antimicrobial Activity :
    • There is evidence suggesting that this compound may possess antimicrobial properties. Similar derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for further investigation in the development of new antibiotics .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of chromene derivatives on human glioblastoma U251 cells and melanoma WM793 cells, revealing significant cell line selectivity and promising anticancer potential attributed to specific substituents on the chromene ring .
  • Anti-inflammatory Mechanisms :
    • Research focused on the anti-inflammatory effects of pyrazole derivatives indicated that these compounds could inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators .
  • Antimicrobial Testing :
    • In vitro assays showed that similar compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting the potential utility of this compound in treating bacterial infections .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of Pyrazole Moiety :
    • Utilizing cyclopropyl substitution reactions to create the pyrazole framework.
  • Coupling Reactions :
    • Employing amide coupling techniques to link the pyrazole with the furan moiety.
  • Chromene Synthesis :
    • Incorporating chromene derivatives through cyclization reactions involving appropriate precursors.

Comparison with Similar Compounds

Structural Analogues from Pyrazole Carboxamide Derivatives ()

Compounds 3a–3e in are 5-chloro-N-(4-cyano-1-arylpyrazol-5-yl)-3-methylpyrazole-4-carboxamides. Key comparisons:

Parameter Target Compound Compound 3a () Compound 3d ()
Core Structure Chromene-2-carboxamide Pyrazole-4-carboxamide Pyrazole-4-carboxamide
Substituents Cyclopropyl, furan Phenyl, chloro, cyano 4-Fluorophenyl, chloro, cyano
Molecular Formula C₂₃H₂₂N₄O₄ (calculated) C₂₁H₁₅ClN₆O C₂₁H₁₄ClFN₆O
Yield Not reported 68% 71%
Melting Point Not reported 133–135°C 181–183°C

Key Observations :

  • The cyclopropyl group may improve metabolic stability relative to chloro or fluorophenyl substituents in 3a–3e .

Tetrazole Derivatives with Furan Moieties ()

describes N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives (e.g., Compound 6) with notable antimicrobial activity (4 µg/mL against S. epidermidis).

Parameter Target Compound Compound 6 ()
Core Structure Chromene-2-carboxamide Tetrazole-5-amine
Bioactivity Not reported Antimicrobial
Key Substituents Furan-2-ylmethyl Furan-2-ylmethyl

Key Observations :

Nitrofuran Carboxamides ()

highlights N-cyclohexyl-5-nitrofuran-2-carboxamide (22a), a trypanocidal agent.

Parameter Target Compound Compound 22a ()
Core Structure Chromene-2-carboxamide Nitrofuran-2-carboxamide
Substituents Cyclopropyl-pyrazole Cyclohexyl
Bioactivity Not reported Trypanocidal

Key Observations :

  • The nitro group in 22a enhances electrophilicity, whereas the cyclopropyl group in the target compound may reduce reactivity, favoring stability .

Thiadiazole-Phthalazine Hybrid ()

describes N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide (C₁₄H₁₁N₅O₂S).

Parameter Target Compound Compound
Core Structure Chromene-2-carboxamide Phthalazine-1-carboxamide
Heterocycles Pyrazole, furan Thiadiazole, phthalazine
Molecular Weight ~434.45 g/mol (calculated) 313.34 g/mol

Key Observations :

  • The thiadiazole-phthalazine hybrid has a smaller molecular weight, suggesting higher solubility compared to the bulkier target compound .

Q & A

Q. What are the common synthetic strategies for preparing this compound?

The synthesis typically involves multi-step reactions, including:

  • Alkylation/Condensation : A general procedure (e.g., ) uses DMF as a solvent, K₂CO₃ as a base, and RCH₂Cl for alkylation of heterocyclic precursors. For example, coupling pyrazole and furan-methylamine derivatives with a chromene-2-carboxamide backbone under mild conditions (room temperature, 12–24 hours).
  • Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures is standard. Purity is confirmed via HPLC (≥98%) .

Q. How is structural confirmation achieved for this compound?

  • Spectroscopic Techniques : ¹H/¹³C NMR identifies proton and carbon environments (e.g., cyclopropyl and furan methylene protons). IR spectroscopy confirms carbonyl (C=O) and amide (N–H) stretches. LC-MS validates molecular weight .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities, as demonstrated in related pyrazole-carboxamide structures (e.g., and for bond angles and packing motifs) .

Q. What preliminary biological screening methods are recommended?

  • In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.
  • Cytotoxicity profiling : MTT assays on cell lines (e.g., cancer or normal cells) to establish selectivity indices .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Catalyst Screening : Palladium-catalyzed reductive cyclization () or copper-mediated coupling may improve efficiency.
  • Reaction Solvent/Base Optimization : Replace DMF with acetonitrile or THF to reduce side reactions. Use stronger bases (e.g., NaH) for challenging alkylations .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 1–2 hours) while maintaining yield .

Q. How do substituents on the pyrazole and furan rings influence bioactivity?

  • Structure-Activity Relationship (SAR) Studies :
    • Pyrazole Modifications : Introducing electron-withdrawing groups (e.g., chloro, nitro) enhances target binding, as seen in ’s pyrazole-carboxamide analogs.
    • Furan Substituents : Methyl or cyclopropyl groups () improve metabolic stability compared to unsubstituted furans .
  • Methodology : Parallel synthesis of derivatives followed by enzymatic/cellular assays .

Q. How can computational tools predict and rationalize biological activity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). highlights PASS program predictions for antiviral or anticancer potential.
  • MD Simulations : Assess binding stability over 50–100 ns trajectories using GROMACS .

Q. How to resolve contradictions in biological assay data across studies?

  • Assay Validation : Cross-test compounds in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity).
  • Purity Verification : Ensure >95% purity via HPLC and LC-MS to exclude batch-to-batch variability ().
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase studies) to normalize results .

Q. What strategies assess compound stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and varying pH (1–13) for 24–72 hours. Monitor degradation via HPLC.
  • Plasma Stability : Incubate with human/animal plasma (37°C, 1–4 hours) and quantify remaining compound using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.